2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide
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Overview
Description
2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a triazolopyrimidine core, a chlorobenzyl sulfanyl group, and a nitrophenyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the chlorobenzyl sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyrimidine core with 2-chlorobenzyl thiol.
Attachment of the nitrophenyl acetamide moiety: This can be accomplished through amide bond formation using coupling reagents like carbodiimides or via direct acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used as a probe to study biological pathways and interactions.
Materials Science: It can be explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide lies in its specific combination of functional groups and its triazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17ClN6O4S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H17ClN6O4S/c21-16-4-2-1-3-12(16)11-32-20-24-19-23-18(29)13(10-26(19)25-20)9-17(28)22-14-5-7-15(8-6-14)27(30)31/h1-8,13H,9-11H2,(H,22,28)(H,23,24,25,29) |
InChI Key |
ANZZQSWIZSHWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=NC(=NN21)SCC3=CC=CC=C3Cl)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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